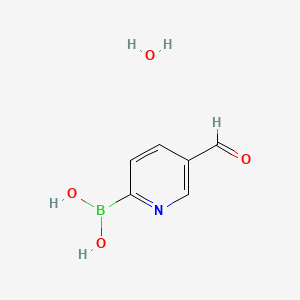

5-Formylpyridine-2-boronic acid, hydrate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Multicomponent Assembly of Boron-Based Dendritic Nanostructures

A novel approach for synthesizing boron-based macrocycles and dendrimers was developed, involving the condensation of aryl- and alkylboronic acids with dihydroxypyridine. This process creates pentameric macrocycles with boronate esters connected by dative B-N bonds, and the boron atoms in these assemblies act as chiral centers. Multicomponent assembly reactions between functionalized boronic acids, dihydroxypyridine ligands, and amines or aldehydes yield dendritic nanostructures with a pentameric macrocyclic core and various peripheral groups. The process is highly diastereoselective, and the attachment of functional groups like amino or aldehyde does not interfere with macrocyclization (Christinat, Scopelliti, & Severin, 2007).

Suzuki Cross-Coupling for Pyridine Derivatives

Anisyl boronic acids were utilized in Suzuki cross-coupling reactions with bromopyridines to create 2-phenoxy-6-carbonylpyridines and 2-phenoxy-6-iminopyridines. This process provides a rapid synthetic route to a variety of phenoxy-substituted pyridine derivatives, expected to serve as ligands or proligands for transition metal-mediated alkene polymerization catalysis. The process highlights the chemical versatility and applicability of boronic acids in complex organic syntheses (Davies et al., 2008).

Synthesis of Aryl-Substituted Pyridines

A Suzuki–Miyaura coupling approach facilitated the synthesis of arylpyridines, demonstrating good yield and broad applicability across various iodopyridines and boronic acids. This methodology tolerated a wide range of functional groups, offering rapid access to a library of functionalized arylpyridines with pharmacological interest. The versatility and efficiency of this approach underscore the utility of boronic acids in the creation of pharmacologically relevant compounds (Karadeniz, Zora, & Kilicaslan, 2015).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-Formylpyridine-2-boronic acid, hydrate plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and drug design.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as in a freezer . Over extended periods, it may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, but its stability and activity may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and efficacy, as well as its potential toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity. For example, accumulation of the compound in certain tissues may lead to localized effects or toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular processes . The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules .

Propriétés

IUPAC Name |

(5-formylpyridin-2-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3.H2O/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-4,10-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLDLQBSWPNBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681551 | |

| Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-70-3 | |

| Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)

![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)

![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)

![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)